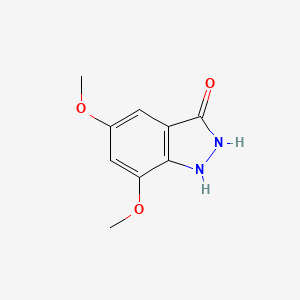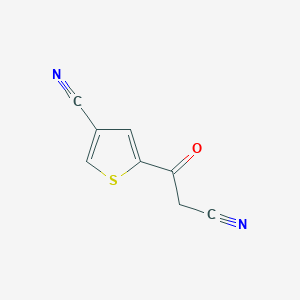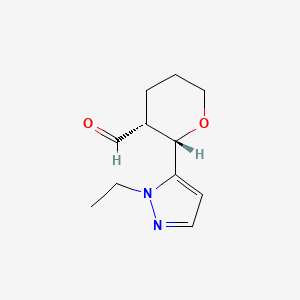![molecular formula C14H20N2O4 B11757855 methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate is an organic compound with the molecular formula C14H20N2O4 This compound is characterized by the presence of a nitro group, an amino group, and a phenylethyl group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate typically involves the following steps:
Starting Materials: The synthesis begins with (S)-3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the amino group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-nitroaniline: Similar in structure but lacks the ester and phenylethyl groups.
Methyl 2-methyl-3-nitrobenzoate: Similar in having a nitro group but differs in the overall structure and functional groups.
Uniqueness
Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate is unique due to the combination of its nitro, amino, and phenylethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
methyl 3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3/t10-,12?/m0/s1 |
InChI-Schlüssel |
CKKDYRPKMREELC-NUHJPDEHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)



![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
